molecular formula C9H11F3N2O B1467036 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol CAS No. 1850834-94-4

1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Cat. No. B1467036
CAS RN: 1850834-94-4
M. Wt: 220.19 g/mol
InChI Key: ZFTKHXCGGYCDPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (hereafter referred to as CPTFP) is a heterocyclic organic compound belonging to the class of pyrazoles. CPTFP is a colorless liquid with a melting point of -64°C and a boiling point of 109°C. It is a non-toxic compound with a low water solubility of 0.0021 g/L and a low logP of -1.6. CPTFP has been used in a variety of scientific research applications, including as a ligand in metal-catalyzed reactions, as a catalyst in organic synthesis, and as a reagent in the synthesis of pharmaceuticals.

Scientific Research Applications

CPTFP has been used in a variety of scientific research applications. It has been used as a ligand in metal-catalyzed reactions, such as the palladium-catalyzed cross-coupling of aryl halides and organometallic reagents. CPTFP has also been used as a catalyst in organic synthesis, such as the synthesis of polycyclic aromatic hydrocarbons. In addition, CPTFP has been used as a reagent in the synthesis of pharmaceuticals, such as the synthesis of ibuprofen and other non-steroidal anti-inflammatory drugs.

Mechanism of Action

CPTFP is believed to act as a catalyst in metal-catalyzed reactions by forming a complex with the metal, which facilitates the formation of a new bond between two reactants. In organic synthesis, CPTFP is believed to act as a Lewis acid, which facilitates the formation of new bonds between two molecules. In the synthesis of pharmaceuticals, CPTFP is believed to act as a nucleophile, which facilitates the formation of a new bond between a nucleophile and an electrophile.
Biochemical and Physiological Effects
CPTFP is a non-toxic compound and is not known to have any biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

The main advantage of using CPTFP in lab experiments is its low toxicity and low water solubility, which make it safe to handle and use in most laboratory settings. Additionally, CPTFP is a versatile reagent, which makes it suitable for a wide range of applications. The main limitation of CPTFP is its low solubility in organic solvents, which can make it difficult to use in some reactions.

Future Directions

There are several potential future directions for research involving CPTFP. These include further research into its use as a ligand in metal-catalyzed reactions, as a catalyst in organic synthesis, and as a reagent in the synthesis of pharmaceuticals. Additionally, further research into its potential applications in biochemistry and medicine could be beneficial. Finally, research into its use as a green reagent in organic synthesis could lead to more efficient and environmentally friendly synthetic methods.

properties

IUPAC Name

2-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O/c10-9(11,12)7-5-8(15)14(13-7)6-3-1-2-4-6/h5-6,13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTKHXCGGYCDPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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